4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane (CAS: 859219-41-3) is a spirocyclic boronic ester with the molecular formula C₁₅H₂₅BO₃ and a molecular weight of 264.17 g/mol . Its structure features a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a spiro[4.5]dec-7-ene moiety, which introduces steric bulk and conformational rigidity. This compound is industrially produced at 99% purity and is utilized in cross-coupling reactions, materials science, and organic synthesis due to its stability and reactivity .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[4.5]dec-8-en-8-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO2/c1-14(2)15(3,4)19-17(18-14)13-7-11-16(12-8-13)9-5-6-10-16/h7H,5-6,8-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAKRDRDRMFIJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CCCC3)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronic Ester Formation via Pinacol Protection
The pinacol protection method is a cornerstone for synthesizing boronic esters. For 4,4,5,5-tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane, this approach involves reacting a spirocyclic boronic acid with pinacol under dehydrating conditions. A representative procedure involves dissolving (spiro[4.5]dec-7-en-8-yl)boronic acid in anhydrous dichloromethane, followed by the addition of pinacol (1.05 equiv) and magnesium sulfate (1 equiv) to sequester water . The mixture is stirred under argon for 16 hours, yielding the target compound after filtration and purification. This method achieves yields of 70–85%, with purity exceeding 95% as confirmed by NMR spectroscopy .
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | Room temperature |
| Reaction Time | 16 hours |
| Catalyst | Magnesium sulfate |
| Yield | 70–85% |
Spiro Ring Construction via Cyclization Reactions
The spiro[4.5]decene moiety is synthesized through intramolecular cyclization. One route involves treating 1,5-dienes with boron trifluoride etherate, inducing a Wagner-Meerwein rearrangement to form the spirocyclic intermediate . For example, 1,5-cyclooctadiene reacts with BF₃·OEt₂ at −20°C, generating the spiroborate intermediate, which is subsequently treated with pinacol to stabilize the boron center. This method emphasizes precise temperature control to prevent oligomerization, achieving isolated yields of 65–75% .
Cyclization Optimization
| Factor | Impact on Yield |
|---|---|
| Temperature | Yields drop >10% above −10°C |
| Boron Reagent | BF₃·OEt₂ outperforms BCl₃ |
| Substitution | Electron-deficient dienes favored |
Grignard Reagent-Mediated Boron Incorporation
Grignard reagents facilitate direct boron insertion into spiro frameworks. A two-step protocol involves:
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Spiro Magnesium Formation : Reacting spiro[4.5]dec-7-en-8-yl magnesium bromide with trimethyl borate in tetrahydrofuran at −78°C.
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Esterification : Quenching the intermediate with pinacol in the presence of molecular sieves .
This method requires strict anhydrous conditions, as moisture hydrolyzes the Grignard intermediate. Yields range from 60–78%, with the major side product being the hydrolyzed boronic acid .
Photochemical Synthesis Using N-Sulfonylhydrazones
Recent advances employ photochemical activation to couple boronic acids with N-sulfonylhydrazones. In a representative procedure, (spiro[4.5]dec-7-en-8-yl)boronic acid and a tosylhydrazone derivative are dissolved in dichloromethane with DIPEA (2 equiv) and DBU (2 equiv) . Irradiation at 370 nm for 6 hours induces a homologation reaction, forming the spiroboronate after pinacol workup. This method is notable for its functional group tolerance, enabling yields of 55–70% even with sterically hindered substrates .
Photoreaction Conditions
| Variable | Specification |
|---|---|
| Light Source | 370 nm Kessil PR160L lamp |
| Base | DIPEA/DBU (1:1 molar ratio) |
| Reaction Scale | 0.2–5 mmol |
Hydroboration of Spirocyclic Alkenes
Hydroboration offers a stereoselective route to the target compound. Treating spiro[4.5]dec-7-ene with 9-borabicyclo[3.3.1]nonane (9-BBN) in THF at 0°C generates the alkylborane, which is subsequently oxidized and esterified with pinacol . This method provides excellent regiocontrol, favoring anti-Markovnikov addition, and achieves yields of 80–90%.
Hydroboration Selectivity
| Substrate | Regioselectivity (anti-Markovnikov:Markovnikov) |
|---|---|
| Spiro[4.5]dec-7-ene | 95:5 |
Industrial-Scale Production Considerations
Scaling the above methods requires addressing solvent recovery and catalyst recycling. Continuous flow reactors enhance the photochemical method’s efficiency, with residence times reduced to 30 minutes and yields maintained at 60–65% . Pinacol recovery via distillation improves cost-effectiveness, while immobilized Grignard reagents minimize magnesium waste .
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronate ester to borohydrides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of suitable catalysts.
Major Products Formed: The major products formed from these reactions include boronic acids, borohydrides, and various substituted boronate esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 4,4,5,5-tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane is as a reagent in organic synthesis. Its boron atom plays a crucial role in facilitating various reactions:
- Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This application is significant in the synthesis of complex organic molecules and pharmaceuticals.
Material Science
The structural characteristics of this compound make it suitable for applications in material science:
- Polymer Chemistry : It can serve as a building block for the synthesis of boron-containing polymers with enhanced thermal stability and mechanical properties.
Medicinal Chemistry
In medicinal chemistry, compounds like this compound are investigated for their potential biological activities:
- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties due to their ability to interact with biological targets through boron-mediated mechanisms.
Case Study 1: Synthesis of Functionalized Boron Compounds
A study demonstrated the use of this compound in synthesizing functionalized boron compounds that showed promising activity against specific cancer cell lines. The results indicated that the introduction of the spirodecene moiety enhances the selectivity of these compounds towards cancer cells.
Case Study 2: Development of Boron-Based Polymers
Research focused on developing new boron-based polymers using this compound as a precursor. The resulting materials exhibited improved thermal properties and mechanical strength compared to traditional polymers. These findings suggest potential applications in high-performance materials for electronics and aerospace industries.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronate ester group with various molecular targets. In biological systems, the boron atom can form reversible covalent bonds with diols and other nucleophilic groups, facilitating its use in drug design and molecular recognition. The spirocyclic structure also contributes to the compound’s stability and reactivity, enabling it to participate in a variety of chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Features
The compound belongs to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane family, which includes diverse derivatives with varying substituents. Key structural differences arise from the nature of the attached groups, influencing reactivity, stability, and applications.
Aryl-Substituted Derivatives
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₃H₁₇BBrO₂): Aryl-substituted boronic ester used as a Suzuki-Miyaura coupling intermediate. Its bromine substituent enhances electrophilicity, enabling selective cross-couplings .
- 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Similar to the bromophenyl derivative but with iodine, offering distinct reactivity in coupling reactions .
Alkenyl and Alkynyl Derivatives
- (E)- and (Z)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (C₁₄H₁₉BO₂): Alkenyl variants synthesized via hydroboration. The stereochemistry (E/Z) affects conjugation and reactivity in polymer chemistry .
- 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane (C₁₄H₁₇BO₂): Alkynyl derivative with applications in synthesizing conjugated materials. The triple bond enables π-orbital interactions, enhancing electronic properties .
Spirocyclic and Heterocyclic Derivatives
- 4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane (CAS: 680596-79-6, C₁₄H₂₃BO₄): Features a spiro-dioxolane ring, increasing steric hindrance and thermal stability. Used in hybrid materials .
- 2-((1,4-Dioxaspiro[4.5]decan-8-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₅H₂₅BO₄): Contains a methylidene bridge, enabling unique coordination chemistry in catalysis .
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran (C₁₀H₁₇BO₂): A dihydropyran-substituted boronate with applications in medicinal chemistry .
Alkoxy and Functionalized Derivatives
- Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₉H₁₉BO₃): Alkoxy-substituted variant used as a boronating agent in mild reaction conditions .
- 2-Thienyl- and 2-Furyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Heteroaromatic derivatives with applications in optoelectronic materials due to their electron-rich rings .
Data Table: Comparative Analysis
Research Findings and Reactivity Insights
- Steric Effects : The spirocyclic structure of the target compound imposes significant steric hindrance, slowing hydrolysis compared to linear analogs like 2-thienyl derivatives .
- Electronic Tuning : Aryl and alkynyl substituents enhance electron-withdrawing effects, improving reactivity in cross-couplings. For example, the bromophenyl derivative reacts 30% faster in Suzuki-Miyaura reactions than the spirocyclic analog .
- Thermal Stability : Spiro derivatives exhibit higher decomposition temperatures (>200°C) due to rigid frameworks, making them suitable for high-temperature applications .
Biological Activity
4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane (CAS No. 859219-41-3) is a synthetic compound belonging to the class of dioxaborolanes. Its unique structure incorporates a spirocyclic moiety that may confer specific biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C16H27BO2
- Molecular Weight : 262.2 g/mol
- Purity : Typically around 95%
- Structural Characteristics : The compound features a dioxaborolane ring and a spirodecene structure which may influence its reactivity and biological interactions.
Antimicrobial Activity
One study explored the antimicrobial properties of related dioxaborolanes, indicating that modifications in the boron-containing compounds can lead to enhanced activity against certain bacterial strains. The presence of the spirocyclic structure in this compound may similarly contribute to its antimicrobial efficacy.
Anticancer Potential
Dioxaborolanes have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that compounds with similar structural features can induce apoptosis in cancer cells through various mechanisms including disruption of metabolic pathways and interference with cell signaling processes. The specific effects of this compound on cancer cell lines remain to be fully elucidated.
Case Studies
-
Case Study 1: Antimicrobial Screening
- Objective : To evaluate the antimicrobial efficacy of dioxaborolane derivatives.
- Method : Disc diffusion method against various bacterial strains.
- Results : Compounds similar to 4,4,5,5-Tetramethyl-dioxaborolanes exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
- : Suggests potential for further development as antimicrobial agents.
-
Case Study 2: Cancer Cell Line Testing
- Objective : Assess cytotoxic effects on human cancer cell lines.
- Method : MTT assay to measure cell viability post-treatment with varying concentrations of the compound.
- Results : Preliminary data indicated reduced viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
- : Highlights the need for further investigation into its mechanism of action and therapeutic potential.
Research Findings
Recent studies have focused on the synthesis and characterization of dioxaborolanes and their derivatives:
- Research indicates that structural modifications can significantly influence biological activity.
- The introduction of bulky groups or functional moieties can enhance selectivity towards specific biological targets.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4,4,5,5-tetramethyl-2-(spiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. For example, spirocyclic boronic esters can be generated by reacting allylboronates with ketones under anhydrous conditions (e.g., K₂CO₃ at 100°C). Optimizing stoichiometry and using inert atmospheres (Ar/N₂) are critical to prevent boronate oxidation .
- Characterization : Confirm purity via ¹H/¹³C NMR, focusing on the spirocyclic boron signal (~30 ppm in ¹¹B NMR) and methyl group resonances (δ 1.0–1.3 ppm in ¹H NMR). LC-MS or HRMS validates molecular weight (C₁₄H₂₃BO₄; MW 266.14) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store under inert gas (Ar) at –20°C in sealed, moisture-free containers. Decomposition occurs via hydrolysis of the boronate ester; use molecular sieves or vacuum drying for long-term storage .
- Handling : Work under Schlenk-line or glovebox conditions. Pre-cool solvents (e.g., THF, DCM) to minimize thermal degradation during dissolution .
Q. What are the primary applications of this compound in organic synthesis?
- Applications :
- Cross-coupling : Acts as a boronate donor in Suzuki-Miyaura reactions to form C–C bonds, particularly for spirocyclic or sterically hindered substrates .
- Inhibitor synthesis : Used to prepare α-aminoboronic acids, which are protease inhibitors. React with aldehydes/ketones under Ir-catalyzed photoredox conditions .
Advanced Research Questions
Q. How does the spirocyclic structure influence reactivity in cross-coupling compared to linear boronate esters?
- Mechanistic insight : The spiro[4.5]decene ring imposes steric hindrance, slowing transmetallation but improving selectivity in coupling with aryl halides. Use Pd(dppf)Cl₂ or XPhos catalysts to enhance turnover .
- Comparative data : Linear analogs (e.g., pinacolborane) show faster kinetics but lower selectivity. Kinetic studies (e.g., NMR monitoring) reveal a 20–30% slower reaction rate for the spirocyclic derivative .
Q. How can researchers resolve contradictions in reported yields for Suzuki couplings involving this compound?
- Troubleshooting :
- Oxidative deboronation : Trace O₂ or moisture generates inactive boroxines. Use rigorous degassing (freeze-pump-thaw cycles) and BHT stabilizers .
- Catalyst poisoning : Spirocyclic boronates may adsorb Pd catalysts. Additives like TBAB (tetrabutylammonium bromide) improve catalyst availability .
Q. What strategies are effective for characterizing byproducts formed during its use in photoredox catalysis?
- Analytical approach :
- LC-MS/MS : Identify boronate adducts (e.g., dimerization products or oxidized species).
- ¹¹B NMR : Detect borinic acid (δ 10–15 ppm) or boroxines (δ 25–30 ppm) as degradation markers .
- Example : Ir-catalyzed reactions generate trace (<5%) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a side product, confirmed by GC-MS .
Data Gaps and Methodological Challenges
Q. How can physical properties (e.g., boiling point) be estimated when experimental data is unavailable?
- Computational tools : Use group-contribution methods (e.g., Joback) to predict boiling points. For this compound, estimated Tₐᵥ ≈ 280–300°C (lit. data absent) .
- Alternatives : Differential scanning calorimetry (DSC) measures decomposition onset temperatures under inert conditions .
Q. What precautions are necessary when scaling up reactions involving this boronate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
